Hykinone
Overview
Description
Hykinone is a compound that is related to Menadione Sodium Bisulfite . It is also known by the name Menadionesodiumdisulfite . The primary CAS number for this compound is 6147-37 . It is associated with the brand names Dalmacol and Klotogen .
Molecular Structure Analysis
The molecular formula for this compound is C11H13NaO6S . This indicates that it contains carbon ©, hydrogen (H), sodium (Na), oxygen (O), and sulfur (S) atoms . For a detailed molecular structure analysis, techniques such as X-ray diffraction or mass spectrometry could be used .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinones, a class of compounds to which this compound belongs, are known to be fast redox cycling molecules. They have the potential to bind to thiol, amine, and hydroxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various analytical techniques. These properties can include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Hyperbilirubinemia in Newborn Infants : Studies by Lucey and Dolan (1958, 1959) reported cases of hyperbilirubinemia in newborn infants whose mothers received a vitamin K analogue, Hykinone, during labor. This suggests a potential hepatotoxic effect on newborns from such medication (Lucey & Dolan, 1958), (Lucey & Dolan, 1959).
4-Hydroxynonenal Research : Žarković (2003) focused on 4-hydroxynonenal (HNE), an aldehyde and a product of lipid peroxidation. This research highlights HNE's biological activities and methods of identification in cells and tissues. Though not directly related to this compound, it provides context on the biochemical processes and markers relevant to oxidative stress and disease (Žarković, 2003).
Nitisinone in Tyrosine Pathway Disorders : Lock et al. (2014) discussed the use of Nitisinone for treating hereditary tyrosinaemia type 1 (HT-1) and proposed its potential in treating other tyrosine metabolism disorders. This paper provides an example of how specific compounds can be repurposed for treating different metabolic disorders, which might be a relevant context for understanding the broader applications of compounds like this compound (Lock, Ranganath, & Timmis, 2014).
4-Hydroxyphenylpyruvate Dioxygenase Inhibition : Santucci et al. (2017) reviewed the physiological function of 4-hydroxyphenylpyruvate dioxygenase and its inhibitors, highlighting the development and application of these inhibitors in both plant and animal models. This research is relevant to the understanding of enzyme inhibition in various diseases and could provide a framework for considering this compound's potential applications (Santucci et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZAZGARCFWTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-36-9 (Parent) | |
Record name | Menadione sodium bisulfite [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10977032 | |
Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-37-1 | |
Record name | Menadione sodium bisulfite [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENADIONE SODIUM BISULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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